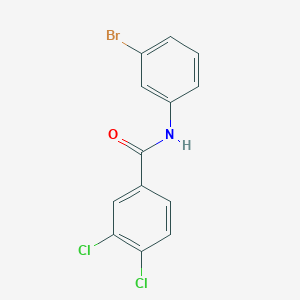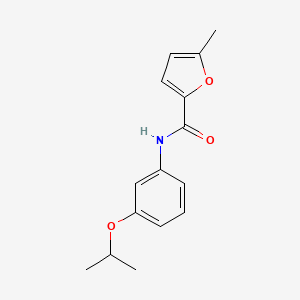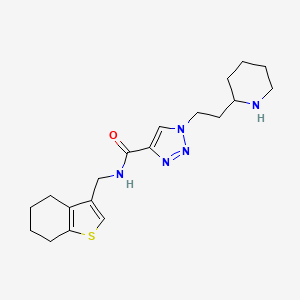
N-(3-bromophenyl)-3,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions under specific conditions to introduce the desired substituents into the benzamide structure. For example, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide involves elimination, reduction, and bromination reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (Bi, 2014).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction to determine the crystal structure, showcasing how substituents influence the overall molecular conformation. For instance, studies on similar compounds, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, reveal planar molecules held together by intermolecular hydrogen bonding, indicative of the potential structural characteristics of N-(3-bromophenyl)-3,4-dichlorobenzamide (Jethmalani et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can provide insights into the reactivity and interaction with other chemicals. For instance, the reactivity of 1-chloro-3-phenyldiazirines, which can further react to afford mixtures of bromo- and chloro-phenyldiazirines, might reflect on the chemical behavior of N-(3-bromophenyl)-3,4-dichlorobenzamide under similar conditions (Martinů & Dailey, 2006).
Physical Properties Analysis
The physical properties of benzamide derivatives, including melting points, solubility, and crystalline form, can be determined through methods like differential scanning calorimetry and solubility tests. Studies on conformational polymorphism in similar compounds highlight the importance of molecular structure on the physical properties, such as stability and solubility (Bashkirava et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential aspects. For compounds like N-(3-bromophenyl)-3,4-dichlorobenzamide, analyses such as NMR, IR spectroscopy, and mass spectrometry can provide detailed insights into the chemical environment and potential reactivity patterns (Zhang, 2020).
Wissenschaftliche Forschungsanwendungen
Antifungal Properties
N-(3-bromophenyl)-3,4-dichlorobenzamide and its derivatives have been studied for their antifungal properties. Research has shown that these compounds display broad-spectrum in vitro activity against potentially pathogenic yeasts and molds, including Aspergillus spp. and fluconazole-resistant yeast isolates. This suggests their potential use in treating fungal infections (Buchta et al., 2004).
Environmental Fate and Degradation
The environmental fate of structurally related benzonitrile herbicides, including N-(3-bromophenyl)-3,4-dichlorobenzamide, has been a subject of interest. These compounds are used in agriculture and public areas, and their degradation pathways, accumulation of persistent metabolites, and the diversity of involved degrader organisms are significant for environmental studies (Holtze et al., 2008).
Reaction Mechanisms
Studies have also been conducted on the reaction mechanisms involving N-(3-bromophenyl)-3,4-dichlorobenzamide derivatives. These studies explore the formation of various compounds through different reaction pathways, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Martinů et al., 2006).
Herbicidal and Pesticidal Applications
N-(3-bromophenyl)-3,4-dichlorobenzamide derivatives have been identified as having potential utility as herbicides and pesticides. They have been shown to be effective against various types of weeds and may have applications in different agricultural settings (Viste et al., 1970).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJDNKWLJSANHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,4-dichlorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-(1H-1,2,4-triazol-5-ylthio)acetohydrazide](/img/structure/B5563995.png)
![5-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-2-methoxyphenyl acetate](/img/structure/B5564001.png)

![3-{2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5564020.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5564029.png)



![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)
![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)
![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)